molecular formula C15H14N4O5 B11470947 2-Amino-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione

2-Amino-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione

Cat. No.: B11470947
M. Wt: 330.30 g/mol
InChI Key: LSRADMRLVMICPE-UHFFFAOYSA-N
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Description

2-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity, and a benzodioxole moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group . This method involves the use of catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as ligands, with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE apart is its unique combination of a pyrido[2,3-d]pyrimidine core and a benzodioxole moiety

Properties

Molecular Formula

C15H14N4O5

Molecular Weight

330.30 g/mol

IUPAC Name

2-amino-5-(7-methoxy-1,3-benzodioxol-5-yl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C15H14N4O5/c1-22-8-2-6(3-9-12(8)24-5-23-9)7-4-10(20)17-13-11(7)14(21)19-15(16)18-13/h2-3,7H,4-5H2,1H3,(H4,16,17,18,19,20,21)

InChI Key

LSRADMRLVMICPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3C(=O)NC(=N4)N

Origin of Product

United States

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